molecular formula C16H11Cl3N2O2S B5037360 2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole

2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole

Cat. No.: B5037360
M. Wt: 401.7 g/mol
InChI Key: WNGWYZCYNBQLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and infections.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of inflammatory cytokines, which can contribute to the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential treatment for various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe and effective dosage of this compound.

Future Directions

There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole. One area of research is the development of more potent and selective analogs of this compound. Additionally, studies are needed to determine the optimal dosage and administration route for this compound in the treatment of various diseases. Finally, further studies are needed to determine the potential side effects and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-(2-chlorobenzylthio)aniline. This compound is then reacted with 2,4-dichlorophenoxyacetic acid in the presence of thionyl chloride to form this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole has been studied extensively for its potential applications in the treatment of various diseases. One of the main areas of research has been its anti-cancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial properties, making it a potential treatment for infections and inflammatory diseases.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O2S/c17-11-5-6-14(13(19)7-11)22-8-15-20-21-16(23-15)24-9-10-3-1-2-4-12(10)18/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGWYZCYNBQLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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